N-(6-aminopyrimidin-4-yl)formamide
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Overview
Description
N-(6-aminopyrimidin-4-yl)formamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminopyrimidin-4-yl)formamide can be achieved through several methods. One common approach involves the reaction of 6-aminopyrimidine with formic acid under controlled conditions. The reaction typically requires a catalyst such as 4-(dimethylamino)pyridine (DMAP) and is carried out in a solvent like dichloromethane (DCM) at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst has been reported to promote the preparation of formamide derivatives with high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(6-aminopyrimidin-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield N-(6-aminopyrimidin-4-yl)carboxylic acid, while reduction may produce N-(6-aminopyrimidin-4-yl)methanol.
Scientific Research Applications
N-(6-aminopyrimidin-4-yl)formamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is utilized in studies involving nucleic acids and enzyme interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-aminopyrimidin-4-yl)formamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide
- N-methylformamide
- N,N-diphenylformamidine
Uniqueness
N-(6-aminopyrimidin-4-yl)formamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
89463-72-9 |
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Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 g/mol |
IUPAC Name |
N-(6-aminopyrimidin-4-yl)formamide |
InChI |
InChI=1S/C5H6N4O/c6-4-1-5(9-3-10)8-2-7-4/h1-3H,(H3,6,7,8,9,10) |
InChI Key |
KUHOEWLBULVHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1NC=O)N |
Origin of Product |
United States |
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